3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is an organic compound with the molecular formula C14H24O. It is known for its unique bicyclic structure, which includes a butyl group and a propionaldehyde functional group. This compound is used in various applications, particularly in the fragrance industry due to its distinctive odor profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid.
Reduction: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol: The reduced form of the aldehyde.
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid: The oxidized form of the aldehyde.
2-Butylbicyclo[2.2.1]heptane: A related compound without the propionaldehyde group.
Uniqueness
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and a unique odor profile, making it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
97403-90-2 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
InChI-Schlüssel |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC2CCC1C2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.